Furin Inhibitor

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furin inhibitors are compounds that inhibit the activity of furin, a serine protease enzyme located in the Golgi apparatus of animal cells. Furin plays a crucial role in cleaving precursor proteins into their mature, active forms. It is ubiquitously expressed across various tissues, including the brain, lungs, gastrointestinal tract, liver, pancreas, and reproductive organs . Since its discovery in 1990, furin has been recognized as a significant therapeutic target, leading to the active development of furin inhibitors for potential use in antiviral, antibacterial, anticancer, and other therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Furin inhibitors can be synthesized using various methods. For instance, peptide-based inhibitors such as decanoyl-Arg-Val-Lys-Arg-chloromethylketone (dec-RVKR-Cmk) are synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acid residues to a growing peptide chain anchored to a solid resin . Non-peptide inhibitors, such as naphthofluorescein, can be synthesized through organic synthesis techniques involving multiple steps of chemical reactions, including condensation, cyclization, and functional group modifications .

Industrial Production Methods

Industrial production of furin inhibitors involves large-scale synthesis using automated peptide synthesizers for peptide-based inhibitors and continuous flow reactors for non-peptide inhibitors. These methods ensure high yield and purity of the final product, making them suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Furin inhibitors undergo various chemical reactions, including:

Oxidation: Some furin inhibitors can be oxidized to form more stable derivatives.

Reduction: Reduction reactions can be used to modify the functional groups of furin inhibitors to enhance their activity.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of furin inhibitors include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions are modified furin inhibitors with enhanced stability, binding affinity, and specificity. These modifications can significantly improve the therapeutic potential of furin inhibitors .

Scientific Research Applications

Furin inhibitors have a wide range of scientific research applications, including:

Antiviral therapy: Furin inhibitors have shown potential in inhibiting the activation of viral proteins, making them effective against viruses such as HIV, influenza, and SARS-CoV-2

Antibacterial therapy: Furin inhibitors can inhibit the activity of bacterial toxins, providing a new approach to treating bacterial infections.

Anticancer therapy: Furin inhibitors can prevent the activation of pro-cancer proteins, thereby inhibiting tumor growth and metastasis.

Biological research: Furin inhibitors are used as tools to study the role of furin in various biological processes, including protein maturation and cellular signaling.

Mechanism of Action

Furin inhibitors exert their effects by binding to the active site of furin, thereby preventing it from cleaving its substrate proteins. This inhibition can occur through competitive or non-competitive mechanisms. For example, permethrin, a novel furin inhibitor, binds to a novel allosteric pocket of furin through non-competitive inhibition . By inhibiting furin, these compounds can block the activation of various precursor proteins, including viral glycoproteins and pro-cancer proteins, thereby preventing their biological activity .

Comparison with Similar Compounds

Furin inhibitors can be compared with other protease inhibitors, such as:

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (dec-RVKR-Cmk): A peptide-based furin inhibitor with high specificity.

Naphthofluorescein: A non-peptide this compound with strong and stable binding affinity.

Permethrin: A non-competitive allosteric inhibitor with high protease-selective inhibition.

Compared to other protease inhibitors, furin inhibitors are unique in their ability to target the furin enzyme specifically, making them highly effective in preventing the activation of furin-dependent precursor proteins .

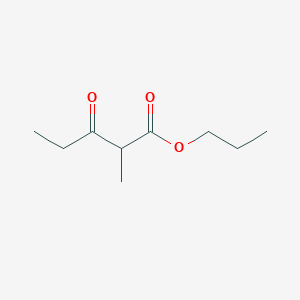

Properties

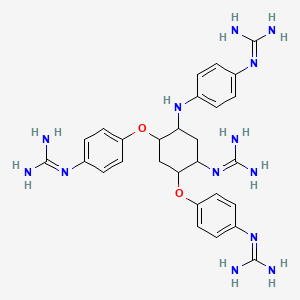

Molecular Formula |

C28H37N13O2 |

|---|---|

Molecular Weight |

587.7 g/mol |

IUPAC Name |

2-[5-[4-(diaminomethylideneamino)anilino]-2,4-bis[4-(diaminomethylideneamino)phenoxy]cyclohexyl]guanidine |

InChI |

InChI=1S/C28H37N13O2/c29-25(30)38-16-3-1-15(2-4-16)37-21-13-22(41-28(35)36)24(43-20-11-7-18(8-12-20)40-27(33)34)14-23(21)42-19-9-5-17(6-10-19)39-26(31)32/h1-12,21-24,37H,13-14H2,(H4,29,30,38)(H4,31,32,39)(H4,33,34,40)(H4,35,36,41) |

InChI Key |

PKMXMBXOZUEHDV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)NC4=CC=C(C=C4)N=C(N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(tert-Butoxycarbonyl)-7-(carbomethoxy)-3-azabicyclo[3.3.0]octane](/img/structure/B13976882.png)

![3-[(4-Pyrazolo[1,5-b]pyridazin-3-yl-2-pyrimidinyl)amino]benzonitrile](/img/structure/B13976906.png)

![5-Ethyl-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13976909.png)

![(S)-1-[3-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13976912.png)

![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-Ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13976929.png)

![Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl-](/img/structure/B13976960.png)